molecular formula C15H16N2O4S B4289000 Ethyl 4-[(5-acetyl-3-cyano-6-methylpyridin-2-yl)sulfanyl]-3-oxobutanoate

Ethyl 4-[(5-acetyl-3-cyano-6-methylpyridin-2-yl)sulfanyl]-3-oxobutanoate

Cat. No.: B4289000
M. Wt: 320.4 g/mol
InChI Key: RPADVVUEHSHNTQ-UHFFFAOYSA-N
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Description

Ethyl 4-[(5-acetyl-3-cyano-6-methylpyridin-2-yl)thio]-3-oxobutanoate is a complex organic compound with a unique structure that includes a pyridine ring substituted with acetyl, cyano, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(5-acetyl-3-cyano-6-methylpyridin-2-yl)sulfanyl]-3-oxobutanoate typically involves multi-step organic reactions. One common method includes the reaction of 5-acetyl-3-cyano-6-methylpyridine-2-thiol with ethyl 3-oxobutanoate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide or tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(5-acetyl-3-cyano-6-methylpyridin-2-yl)thio]-3-oxobutanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Ethyl 4-[(5-acetyl-3-cyano-6-methylpyridin-2-yl)thio]-3-oxobutanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-[(5-acetyl-3-cyano-6-methylpyridin-2-yl)sulfanyl]-3-oxobutanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets depend on the specific application and the structure of the derivatives used .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(3-(5-(4-nitrophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-1H-indol-1-yl)acetate
  • Ethyl 2-(3-(6-(4-nitrophenyl)-2-oxo-1,2-dihydropyrimidin-4-yl)-1H-indol-1-yl)acetate
  • Ethyl 2-(3-(6-(4-nitrophenyl)-2-thioxo-1,2-dihydropyrimidin-4-yl)-1H-indol-1-yl)acetate

Uniqueness

Ethyl 4-[(5-acetyl-3-cyano-6-methylpyridin-2-yl)thio]-3-oxobutanoate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 4-(5-acetyl-3-cyano-6-methylpyridin-2-yl)sulfanyl-3-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S/c1-4-21-14(20)6-12(19)8-22-15-11(7-16)5-13(10(3)18)9(2)17-15/h5H,4,6,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPADVVUEHSHNTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CSC1=NC(=C(C=C1C#N)C(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-[(5-acetyl-3-cyano-6-methylpyridin-2-yl)sulfanyl]-3-oxobutanoate
Reactant of Route 2
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Ethyl 4-[(5-acetyl-3-cyano-6-methylpyridin-2-yl)sulfanyl]-3-oxobutanoate
Reactant of Route 3
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Ethyl 4-[(5-acetyl-3-cyano-6-methylpyridin-2-yl)sulfanyl]-3-oxobutanoate
Reactant of Route 4
Ethyl 4-[(5-acetyl-3-cyano-6-methylpyridin-2-yl)sulfanyl]-3-oxobutanoate
Reactant of Route 5
Ethyl 4-[(5-acetyl-3-cyano-6-methylpyridin-2-yl)sulfanyl]-3-oxobutanoate

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